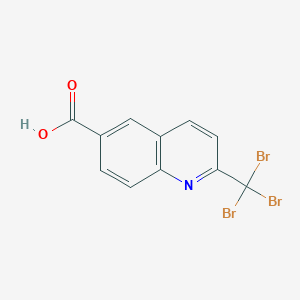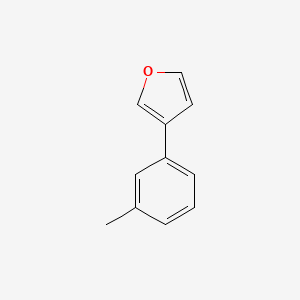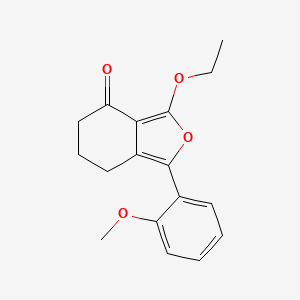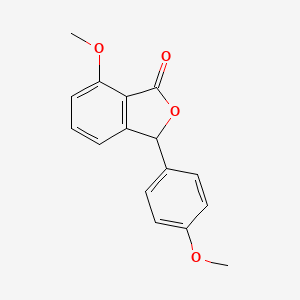
7-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of isobenzofurans, which are known for their diverse biological activities and synthetic utility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable methoxy-substituted phthalic anhydride derivative. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, under reflux conditions in an organic solvent like toluene. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-4-methoxyphenylacetic acid: Another compound with methoxy and phenyl groups, known for its biological activities.
4-Methoxybenzaldehyde: A precursor in the synthesis of various organic compounds, including 7-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one.
Uniqueness
This compound is unique due to its isobenzofuran core structure, which imparts distinct chemical and biological properties. Its dual methoxy substitution enhances its reactivity and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
312759-87-8 |
|---|---|
Molekularformel |
C16H14O4 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
7-methoxy-3-(4-methoxyphenyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H14O4/c1-18-11-8-6-10(7-9-11)15-12-4-3-5-13(19-2)14(12)16(17)20-15/h3-9,15H,1-2H3 |
InChI-Schlüssel |
SAPKJOSJBUORDF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C3=C(C(=CC=C3)OC)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4,5-trimethoxybenzene-1-sulfonamide](/img/structure/B12891986.png)

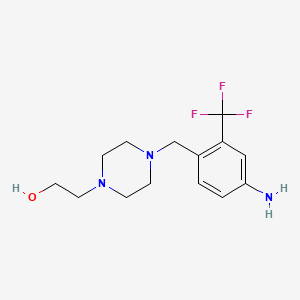
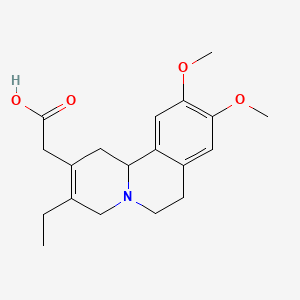
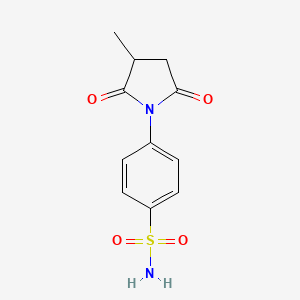
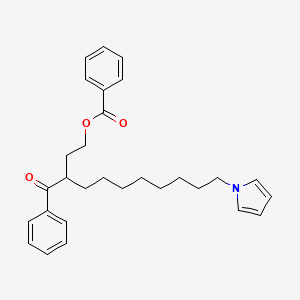

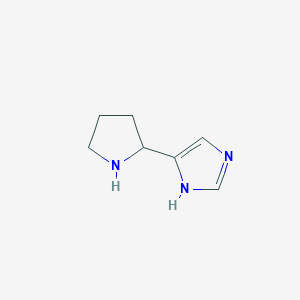
![3-(2,5-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892029.png)

